4-Aminobenzenesulfinic acid
Overview
Description
4-Aminobenzenesulfinic acid is an organic compound with the molecular formula C6H7NO2SThis compound is a white to grayish-white crystalline powder and is commonly used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-aminobenzenesulfinic acid typically involves the sulfonation of aniline. One common method includes adding aniline to a reactor equipped with an air condenser and then adding concentrated sulfuric acid dropwise under stirring. The reaction mixture is heated to 180-190°C for 1.5-2 hours. After the reaction is complete, sodium hydroxide is added to neutralize the mixture, and the product is precipitated by cooling the reaction mixture in ice water. The crude product is then filtered, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with the final product often reaching a purity of 99% and a yield of 98% .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitrous acid can be used for diazotization reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Diazonium salts, which can further react to form azo compounds.
Scientific Research Applications
4-Aminobenzenesulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of dyes and pigments.
Biology: It serves as a reagent in various biochemical assays.
Medicine: It is used in the synthesis of sulfa drugs, which are antibiotics.
Industry: It is employed in the production of optical brighteners and as a standard in combustion analysis
Mechanism of Action
The mechanism of action of 4-aminobenzenesulfinic acid involves its ability to form diazonium salts, which can further react to form azo compounds. These reactions are crucial in the synthesis of dyes and pigments. The compound’s amino group can participate in various biochemical pathways, making it a versatile reagent in both chemical and biological research .
Comparison with Similar Compounds
Benzenesulfonic acid: Lacks the amino group, making it less reactive in certain biochemical reactions.
p-Toluenesulfonic acid: Contains a methyl group instead of an amino group, altering its reactivity and applications.
Uniqueness: 4-Aminobenzenesulfinic acid’s unique combination of an amino group and a sulfinic acid group allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-aminobenzenesulfinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEBWPQBEDKBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322909 | |
Record name | 4-aminobenzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7472-15-3 | |
Record name | 7472-15-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-aminobenzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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